2-(2-Hydroxyphenoxy)acetohydrazide
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Overview
Description
2-(2-Hydroxyphenoxy)acetohydrazide is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that acetohydrazide derivatives have been studied for their potential against gram-negative pathogens
Mode of Action
It is likely that the compound interacts with its targets in a way that disrupts essential biological processes, given its potential against Gram-negative pathogens . More detailed studies are required to elucidate the precise interactions and changes resulting from this compound’s action.
Biochemical Pathways
Given the potential of acetohydrazide derivatives against Gram-negative pathogens , it can be inferred that the compound may interfere with bacterial metabolic pathways
Result of Action
Based on the known potential of acetohydrazide derivatives against Gram-negative pathogens , it can be hypothesized that the compound may lead to bacterial cell death or growth inhibition
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenoxy)acetohydrazide typically involves the reaction of 2-hydroxyphenol with chloroacetic acid to form 2-(2-hydroxyphenoxy)acetic acid, which is then converted to its hydrazide form by reacting with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted hydrazides, amines, and oxides, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Hydroxyphenoxy)acetohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Hydroxyphenoxy)acetohydrazide include:
2-(2-Hydroxyphenoxy)acetic acid: The precursor in its synthesis.
Phenoxyacetohydrazide Schiff bases: Known for their β-glucuronidase inhibition properties.
Acyl hydrazides: A broader class of compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific combination of a hydroxyphenoxy group and a hydrazide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-(2-hydroxyphenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-10-8(12)5-13-7-4-2-1-3-6(7)11/h1-4,11H,5,9H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWDHDBKKZVMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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